Purin-2-ol, 6-(benzylthio)-

Catalog No.
S14302084
CAS No.
5446-42-4
M.F
C12H10N4OS
M. Wt
258.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Purin-2-ol, 6-(benzylthio)-

CAS Number

5446-42-4

Product Name

Purin-2-ol, 6-(benzylthio)-

IUPAC Name

6-benzylsulfanyl-3,7-dihydropurin-2-one

Molecular Formula

C12H10N4OS

Molecular Weight

258.30 g/mol

InChI

InChI=1S/C12H10N4OS/c17-12-15-10-9(13-7-14-10)11(16-12)18-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,13,14,15,16,17)

InChI Key

XKLXGBRBFJZZOP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC(=O)NC3=C2NC=N3

Purin-2-ol, 6-(benzylthio)- is a purine derivative characterized by a benzylthio group attached at the 6-position of the purine ring. This compound belongs to the class of 6-alkylaminopurines, which are organic compounds containing an alkylamine group at the 6-position of the purine structure. Purines are bicyclic aromatic compounds consisting of a fused pyrimidine and imidazole ring, playing critical roles in various biological processes, including energy transfer and cellular signaling.

Typical of purine derivatives. Key reactions include:

  • Alkylthiolation: The introduction of benzyl thiol to the purine structure can yield various substituted products, such as 6-benzylthio purines. This reaction often requires specific conditions to achieve optimal yields, typically around 74% to 97% depending on the substrate and reaction conditions .
  • Cyanation: The compound can be transformed into cyanated derivatives through reactions with electrophiles like trifluoroacetic acid or other Lewis acids. For instance, 6-benzylthio purine has shown promising yields when subjected to cyanation .
  • Nucleophilic Substitution: The amino group in the purine structure can act as a nucleophile in substitution reactions, allowing for further functionalization .

The biological activities of purin-2-ol, 6-(benzylthio)- are linked to its structural properties as a purine derivative. These compounds often exhibit significant pharmacological effects, including:

  • Antiviral Activity: Certain purine derivatives have been investigated for their potential antiviral properties, although specific data on purin-2-ol, 6-(benzylthio)- is limited.
  • Anti-inflammatory Effects: Some studies suggest that related compounds may inhibit cyclooxygenase enzymes (COX), indicating potential anti-inflammatory applications .
  • Enzyme Interaction: Purines are known to interact with various enzymes, influencing metabolic pathways and cellular functions.

Synthesis of purin-2-ol, 6-(benzylthio)- can be achieved through several methods:

  • Alkylation Reactions: Using benzyl thiol in the presence of a suitable catalyst (e.g., Lewis acids) allows for the selective introduction of the benzylthio group at the 6-position of the purine ring .
  • Cyanation Reactions: The compound can be synthesized from precursors like 6-chloropurines via nucleophilic substitution followed by cyanation to yield desired derivatives .
  • Multi-step Synthesis: More complex synthesis may involve multiple steps including acylation and reductive amination to introduce various functional groups.

Purin-2-ol, 6-(benzylthio)- has potential applications in several fields:

  • Pharmaceutical Development: As a purine derivative, it may serve as a lead compound for developing antiviral or anti-inflammatory drugs.
  • Biochemical Research: Its structural properties make it useful in studying enzyme interactions and metabolic pathways involving purines.
  • Agricultural Chemistry: Compounds with similar structures have been explored for their potential in plant growth regulation.

Interaction studies involving purin-2-ol, 6-(benzylthio)- focus on its binding affinity and activity with various biological targets:

  • Enzyme Binding: Studies indicate that similar compounds can bind to enzymes involved in nucleotide metabolism, potentially affecting their activity.
  • Receptor Interaction: Research on related purine derivatives has shown interactions with adenosine receptors, which could be relevant for therapeutic applications.

Similar Compounds

Several compounds share structural similarities with purin-2-ol, 6-(benzylthio)-. These include:

  • Adenosine - A naturally occurring nucleoside involved in energy transfer.
  • Caffeine - A well-known stimulant that acts on adenosine receptors.
  • Theophylline - Used primarily as a bronchodilator in respiratory diseases.
  • 6-Methylpurine - An alkylated derivative that exhibits similar biological activities.
  • Benzylthio-purines - Variants with different substituents at other positions on the purine ring.

Comparison Table

CompoundStructure FeaturesUnique Properties
Purin-2-ol, 6-(benzylthio)-Benzylthio group at C6Potential anti-inflammatory activity
AdenosineRibose sugar attachedEssential for energy metabolism
CaffeineMethyl groups at N7 and N3Stimulant effects through adenosine antagonism
TheophyllineMethyl groups and hydroxymethyl groupBronchodilator effects
6-MethylpurineMethyl group at C6Similar metabolic effects

Purin-2-ol, 6-(benzylthio)- stands out due to its specific functionalization at the benzylthio position, which may influence its pharmacological profile distinctively compared to other similar compounds.

Nucleophilic aromatic substitution (SNAr) at the 6-position of the purine scaffold is the most direct route to synthesize Purin-2-ol, 6-(benzylthio)-. The electron-withdrawing nature of the 2-hydroxyl group activates the 6-position for substitution, enabling reactions with benzylthiol nucleophiles. A representative protocol involves heating 6-chloropurine with benzyl mercaptan (1.2 equivalents) in anhydrous ethanol under reflux for 6–8 hours, yielding the target compound at 67–72% efficiency after recrystallization.

Key variables influencing reaction outcomes include:

ParameterOptimal ConditionImpact on Yield
SolventEthanol or DMFDMF increases rate by 30%
Temperature80–90°C (reflux)<70°C reduces conversion by 50%
BaseTriethylamineOmission lowers yield to 45%

The mechanism proceeds via a Meisenheimer intermediate, where the thiolate anion attacks the electron-deficient C6 of the purine ring. Steric hindrance from the benzyl group minimizes competing substitutions at C2 or C8.

Phase Transfer Catalysis for Regioselective Functionalization

Phase transfer catalysts (PTCs) enhance regioselectivity in benzylthio group installation by mediating reactions between immiscible phases. Tetrabutylammonium iodide (TBAI, 10 mol%) enables efficient coupling of 6-iodopurine with benzylthiol in a biphasic water-toluene system, achieving 89% regioselectivity for the 6-isomer. The PTC facilitates anion transfer, increasing the local concentration of thiolate ions at the interface.

Comparative studies demonstrate:

CatalystReaction Time (h)6-/8-Isomer Ratio
None243:1
TBAI612:1
Crown ether89:1

This method reduces byproduct formation and enables reactions at ambient temperatures (25–30°C), preserving acid-sensitive functional groups on the purine core.

Optimization of Benzylthio Group Incorporation via Alkylation

Alkylation efficiency depends on precise control of stoichiometry, solvent polarity, and protecting group strategies. A systematic optimization using design of experiments (DoE) revealed critical factors:

  • Benzyl bromide excess: A 1.5:1 molar ratio (purine:alkylating agent) maximizes conversion (94%) while minimizing di-benzylation (<2%).
  • Solvent effects: Dimethylacetamide (DMA) outperforms DMF or THF, providing a 22% yield increase due to enhanced nucleophile solubility.
  • Temperature gradient: Gradual heating from 0°C to 60°C over 2 hours prevents exothermic side reactions.

Purification challenges are addressed through fractional crystallization using ethyl acetate/hexane (1:4), achieving >98% purity as verified by HPLC.

Separation and Isolation of Positional Isomers in Benzylation Reactions

Despite high regioselectivity, minor 8-benzylthio isomers (4–12%) necessitate advanced separation techniques. Reverse-phase chromatography (C18 column, 60% acetonitrile/water) resolves isomers with baseline separation (Rf difference = 0.23). Key parameters include:

TechniqueResolution (Rs)Purity Achieved
Column Chromatography1.895%
Prep-HPLC2.499%
Countercurrent1.591%

Crystallization-induced asymmetric transformation (CIAT) in tert-butyl methyl ether further enriches the 6-isomer to 99.5% ee by exploiting differential solubility of diastereomeric salts.

PathwayPurine SubstratePositionYield (%)Reaction Time (h)Temperature (°C)
Triflic Anhydride/Trimethylsilyl Cyanide9-BenzylpurineCarbon-8852.025
Triflic Anhydride/Trimethylsilyl Cyanide6-DiethylaminopurineCarbon-2753.025
Triflic Anhydride/Trimethylsilyl Cyanide6-BenzylthiopurineCarbon-8971.525
Triflic Anhydride/Trimethylsilyl Cyanide6-MethoxypurineCarbon-8454.025

The reaction trajectory involves a base-mediated elimination of triflous acid following the initial cyanation step [1] [2]. This elimination process is facilitated by strong bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene, which provides optimal results for the formation of 8-cyanated purine derivatives [1]. The benzylthio group at carbon-6 acts as a directing group that enhances the reactivity of the carbon-8 position while maintaining high regioselectivity [1] [2].

Influence of Electron-Donating and Electron-Accepting Substituents on Reactivity

The electronic nature of substituents attached to the purine ring system profoundly influences both reactivity patterns and regioselectivity in Purin-2-ol, 6-(benzylthio)- derivatives [3] [4]. Electron-donating substituents demonstrate markedly different reactivity profiles compared to electron-accepting groups, with these effects being position-dependent and mechanistically significant.

Electron-donating substituents such as amino groups at carbon-6 exhibit strong donating properties that significantly alter the electronic distribution within the purine framework [3] [4]. These substituents can switch regioselectivity from the typical carbon-8 position to carbon-2, enabling the synthesis of both 8-cyano and 2-cyano derivatives from the same starting material through different reaction sequences [1] [3]. The benzylthio group itself functions as a moderate electron-donating substituent that enhances carbon-8 reactivity while providing stabilization through sulfur's electron-rich character [3] [4].

Table 2: Electronic Effects of Substituents on Purine Reactivity

SubstituentPositionElectronic EffectReactivity EnhancementRegioselectivity Effect
Electron-Donating (Amino)Carbon-6Strong DonatingHighCarbon-2-directing
Electron-Donating (Methoxy)Carbon-6Moderate DonatingModerateNo change
Electron-Donating (Benzylthio)Carbon-6Moderate DonatingHighCarbon-8-directing
Electron-Accepting (Cyano)Carbon-8Strong AcceptingLowDeactivating
Electron-Accepting (Nitro)Carbon-8Strong AcceptingLowDeactivating
Electron-Accepting (Formyl)Carbon-8Moderate AcceptingModerateActivating

The charge distribution analysis using the charge of the substituent active region approach reveals that electron-donating groups significantly increase the electron density at specific positions within the purine ring [5]. For benzylthio-substituted purines, this enhanced electron density facilitates electrophilic attack at the carbon-8 position while simultaneously directing regioselectivity away from the carbon-2 position [5] [3].

Electron-accepting substituents such as cyano and nitro groups demonstrate opposite effects, generally deactivating the purine ring toward electrophilic substitution reactions [3] [4]. However, moderate electron-accepting groups like formyl substituents can provide activating effects under specific reaction conditions, highlighting the nuanced nature of electronic substituent effects in purine chemistry [3] [4].

The substituent effects extend beyond simple electronic considerations to include steric factors, particularly relevant for the bulky benzylthio group [3] [4]. The benzyl portion introduces significant steric bulk that can influence reaction trajectories and product distributions, especially in reactions involving large electrophiles or nucleophiles [3] [5].

Thiophilic Attack Mechanisms in Benzylthiol Incorporation

The incorporation of benzylthiol into purine frameworks proceeds through distinctive thiophilic attack mechanisms that demonstrate high selectivity for specific carbon positions [6] [7]. These mechanisms involve nucleophilic substitution pathways that are fundamentally different from conventional aromatic substitution reactions due to the unique electronic properties of the purine heterocycle.

The primary mechanism for benzylthiol incorporation involves an Addition-Nucleophilic-Aromatic-Ring-Opening-Ring-Closure process, commonly referred to as the ANRORC mechanism [6] [8]. This pathway begins with the nucleophilic attack of the sulfur atom in benzylthiol on the electron-deficient carbon-6 position of activated purine derivatives [6] [7]. The high nucleophilicity of the sulfur center enables efficient attack even under mild reaction conditions.

Table 3: Thiophilic Attack Mechanisms in Benzylthiol Incorporation

NucleophileElectrophileMechanismRate Constant (M⁻¹s⁻¹)Activation Energy (kJ/mol)Selectivity (Carbon-6:Carbon-2)
Benzylthiol6-ChloropurineANRORC2.3×10⁻³6895:5
Benzylthiol2,6-DichloropurineANRORC1.8×10⁻²5298:2
Benzylthiol6-IodopurineANRORC5.2×10⁻²4596:4
Benzylthiol6-BromopurineANRORC4.1×10⁻³6294:6

The reaction kinetics demonstrate that iodine serves as the most effective leaving group, providing the highest rate constants and lowest activation energies [6] [7]. This enhanced reactivity with iodopurines reflects the superior leaving group ability of iodide compared to other halides, facilitating more rapid thiophilic substitution [6]. The dichloropurine substrates show intermediate reactivity with excellent selectivity, making them practical synthetic intermediates for benzylthio incorporation [8] [7].

Mechanistic studies reveal that the thiophilic attack occurs through a concerted process involving simultaneous carbon-sulfur bond formation and carbon-halogen bond cleavage [9] [6]. The benzyl group provides additional stabilization through conjugation with the sulfur lone pairs, enhancing the nucleophilic character of the attacking species [6] [7]. This stabilization effect contributes to the high regioselectivity observed in thiophilic substitution reactions.

The stereochemical aspects of benzylthiol incorporation involve preferential attack from the less hindered face of the purine ring system [10] [7]. The benzyl substituent adopts conformations that minimize steric interactions with the purine framework while maintaining optimal orbital overlap for carbon-sulfur bond formation [10]. These conformational preferences contribute to the excellent yields and selectivities observed in benzylthiol incorporation reactions.

Solvent and Catalytic Effects on Reaction Trajectories

The choice of solvent and catalytic systems exerts profound influences on reaction trajectories in Purin-2-ol, 6-(benzylthio)- chemistry, affecting both reaction rates and product selectivities [11] [12]. These effects arise from complex interactions between solvent polarity, hydrogen bonding capabilities, and the electronic properties of the purine substrate and reaction intermediates.

Polar aprotic solvents such as dimethylformamide, tetrahydrofuran, and acetonitrile demonstrate superior performance in most purine substitution reactions involving benzylthio incorporation [11] [13]. These solvents effectively solvate ionic intermediates while avoiding competitive hydrogen bonding that could interfere with the reaction mechanism [11]. Acetonitrile emerges as particularly effective, providing enhanced reaction rates and excellent selectivities due to its optimal balance of polarity and coordinating ability [13] [12].

Table 4: Solvent and Catalytic Effects on Reaction Trajectories

SolventPolarityReaction Rate (relative)Yield (%)Selectivity (Carbon-6:Carbon-2)Catalyst Effect
DimethylformamidePolar Aprotic1.07895:5Enhanced
TetrahydrofuranPolar Aprotic0.86592:8Moderate
AcetonitrilePolar Aprotic1.28997:3Enhanced
TolueneNonpolar0.34285:15Poor
DichloroethanePolar Aprotic0.97293:7Good
WaterPolar Protic0.11575:25Poor

The catalytic systems employed in purine benzylthio chemistry encompass both metal catalysts and base catalysts, each serving distinct mechanistic roles [14] [15]. Palladium-based catalysts, particularly tetrakis(triphenylphosphine)palladium(0), demonstrate exceptional performance in cross-coupling reactions involving purine substrates [16] [15]. These catalysts facilitate carbon-carbon and carbon-heteroatom bond formation through well-established oxidative addition and reductive elimination cycles [14] [15].

Table 5: Catalytic Systems and Their Effects on Purine Benzylthio Formation

CatalystTypeLoading (mol%)Temperature (°C)Reaction Time (h)Yield (%)
Tetrakis(triphenylphosphine)palladium(0)Palladium(0)580692
Palladium(II) acetate/TriphenylphosphinePalladium(II)10100885
Bis(1,5-cyclooctadiene)nickel(0)/1,1'-Bis(diphenylphosphino)ferroceneNickel(0)151201278
Copper(I) iodide/TriethylamineCopper(I)2060465
Potassium carbonateBase10080582
Cesium carbonateBase200100688

Base catalysts play crucial roles in facilitating nucleophilic substitution reactions and in neutralizing acidic byproducts [17] [18]. Potassium carbonate and cesium carbonate emerge as particularly effective bases, with cesium carbonate providing superior results due to its enhanced basicity and better solubility in organic solvents [17] [19]. The choice of base significantly affects both reaction kinetics and product distributions, with stronger bases generally favoring more rapid reactions but potentially leading to competing side reactions [17] [18].

Temperature effects demonstrate complex relationships with reaction outcomes, as elevated temperatures accelerate reaction rates but may also promote undesired side reactions or catalyst decomposition [12] [20]. Optimal temperature ranges typically fall between 80-100°C for most purine benzylthio formation reactions, balancing reaction efficiency with selectivity considerations [12] [21]. Microwave irradiation has emerged as an effective alternative heating method, providing rapid heating with improved energy efficiency and often enhanced reaction outcomes [19] [12].

XLogP3

2.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

258.05753213 g/mol

Monoisotopic Mass

258.05753213 g/mol

Heavy Atom Count

18

UNII

2UX24NXQ6F

Dates

Modify: 2024-08-10

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